tert-Butyl (2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)carbamate
Description
tert-Butyl (2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)carbamate is a carbamate-protected amine derivative featuring a hydroxyl group and a 4-(trifluoromethyl)phenyl substituent on the ethyl backbone. The tert-butyl carbamate (Boc) group serves as a protective moiety for the amine, enabling controlled deprotection during synthetic workflows. The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, making this compound a valuable intermediate in medicinal chemistry and drug discovery .
Properties
IUPAC Name |
tert-butyl N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3NO3/c1-13(2,3)21-12(20)18-8-11(19)9-4-6-10(7-5-9)14(15,16)17/h4-7,11,19H,8H2,1-3H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRVMLXMOYYJIEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C1=CC=C(C=C1)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70585657 | |
| Record name | tert-Butyl {2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70585657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864539-94-6 | |
| Record name | 1,1-Dimethylethyl N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=864539-94-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl {2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70585657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Mitsunobu-Type Reaction for Coupling
A well-documented method involves the Mitsunobu reaction between Boc-protected 2-aminoethanol and substituted phenols, including 4-(trifluoromethyl)phenol derivatives, to form ether linkages or related intermediates.
- Boc-protected 2-aminoethanol (tert-Butyl(2-hydroxyethyl)carbamate) is reacted with 4-(trifluoromethyl)phenol under Mitsunobu conditions.
- The reaction proceeds via nucleophilic substitution facilitated by an azodicarboxylate and triphenylphosphine, yielding the desired coupled intermediate with retention of the Boc group.
- Subsequent deprotection with trifluoroacetic acid (TFA) provides the free amine, which can be further functionalized.
This method is noted for its high yields and selectivity in forming the C–O bond between the hydroxyethyl carbamate and the aromatic ring.
Carbamate Formation via Reaction with Isocyanates
Another route involves the reaction of tert-butyl carbamate with 2-amino-4-(trifluoromethyl)phenyl isocyanate:
- The nucleophilic amine group on the aromatic ring attacks the electrophilic isocyanate carbon, forming the carbamate linkage.
- This method directly introduces the carbamate functionality onto the aromatic amine bearing the trifluoromethyl substituent.
- The trifluoromethyl group enhances lipophilicity and metabolic stability, which is advantageous in pharmaceutical applications.
This approach is widely used in industrial and medicinal chemistry settings due to its straightforwardness and scalability.
Catalyzed Isomerization and Purification
In some advanced synthetic schemes, the preparation involves catalytic isomerization steps:
- Use of N-heterocyclic carbene (NHC) catalysts such as IMesMe·HCl in the presence of sodium tert-butoxide in toluene at elevated temperatures (e.g., 150 °C).
- This facilitates the rearrangement or isomerization of azetidinols or related intermediates to afford the desired carbamate derivatives.
- After reaction completion, purification is typically performed by silica gel column chromatography, yielding high purity products (up to 96% yield reported).
Data Table: Summary of Preparation Conditions
Detailed Research Findings
- The Mitsunobu-type reaction is favored for its mild conditions and ability to preserve sensitive functional groups such as the Boc carbamate, enabling downstream modifications.
- The presence of the trifluoromethyl group on the aromatic ring significantly influences the reactivity and physicochemical properties of the compound, enhancing its stability and lipophilicity, which is advantageous for drug-like properties.
- Catalytic isomerization methods using NHC catalysts have been demonstrated to efficiently produce carbamate derivatives with high yields and purity, suitable for complex synthetic targets.
- Purification by silica gel chromatography is a standard step to isolate the target compound from reaction mixtures, ensuring removal of side products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxy group in the compound can undergo oxidation to form a carbonyl group, leading to the formation of a ketone or aldehyde derivative.
Reduction: The trifluoromethyl group can be reduced under specific conditions to form a difluoromethyl or monofluoromethyl derivative.
Substitution: The hydroxy group can be substituted with other functional groups, such as halides or amines, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium azide or halide salts can be employed under basic or acidic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of difluoromethyl or monofluoromethyl derivatives.
Substitution: Formation of halide or amine derivatives.
Scientific Research Applications
Drug Development
The compound's structural features contribute to its potential as a pharmacological agent. The trifluoromethyl group enhances lipophilicity, which may improve bioavailability and permeability across biological membranes. This property is crucial for drug candidates aimed at targeting various diseases.
Research indicates that tert-Butyl (2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)carbamate exhibits notable interactions with biological targets, including enzymes and receptors involved in metabolic pathways. Studies have shown that it can modulate enzymatic activity, making it a candidate for further exploration in therapeutic contexts such as anti-inflammatory and anticancer treatments.
Agricultural Applications
The compound's unique chemical structure may also lend itself to applications in agrochemicals. Its ability to interact with biological systems suggests potential use as a pesticide or herbicide, particularly in formulations designed to enhance efficacy while minimizing environmental impact. The trifluoromethyl group is known to improve the stability and effectiveness of agrochemical agents.
Interaction Studies
Several studies have focused on the interaction of this compound with specific biological targets:
- Binding Affinity : Research has demonstrated that this compound can bind effectively to certain enzymes, inhibiting their activity and thereby influencing metabolic pathways.
- Toxicity Assessments : Preliminary toxicity studies indicate that while the compound shows promise as a therapeutic agent, further investigations are needed to assess its safety profile in vivo.
Mechanism of Action
The mechanism of action of tert-Butyl (2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and bind to hydrophobic pockets within proteins, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous derivatives, focusing on substituent effects, physicochemical properties, and applications.
Structural and Functional Group Variations
Key structural variations among similar compounds include:
- Phenyl ring substituents: Trifluoromethyl (-CF₃), methoxy (-OCH₃), chloro (-Cl), or amino (-NH₂).
- Ethyl chain functional groups: Hydroxyl (-OH) vs. amino (-NH₂).
Table 1: Comparative Overview of Key Compounds
Physicochemical Properties
- Lipophilicity : The trifluoromethyl group in the main compound increases hydrophobicity (logP ~2.5–3.0) compared to methoxy (logP ~1.8) or chloro (logP ~2.2) derivatives.
- Solubility: Hydroxyl groups improve aqueous solubility (~10–20 mg/mL) relative to amino derivatives (<5 mg/mL) .
- Reactivity: Amino groups (-NH₂) are nucleophilic and reactive toward electrophiles (e.g., acylations), while hydroxyl groups (-OH) participate in hydrogen bonding and oxidation reactions .
Biological Activity
Tert-Butyl (2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)carbamate, also known as N-Boc-β-hydroxy-α-(4-trifluoromethyl)phenethylamine, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₄H₁₈F₃NO₃
- Molecular Weight : 305.29 g/mol
- CAS Number : 864539-94-6
The compound features a tert-butyl group, a hydroxy group, and a para-trifluoromethylphenyl substituent, which contribute to its lipophilicity and bioavailability.
Research indicates that this compound interacts with various biological targets, potentially influencing multiple signaling pathways:
- Dopamine Receptor Modulation : The compound has been studied for its effects on dopamine receptors, particularly D2 receptors. It exhibits biased agonism, selectively activating certain pathways over others, which may have implications for treating conditions like schizophrenia and depression .
- Antiviral Activity : Preliminary studies suggest that compounds with similar structures may exhibit antiviral properties against flaviviruses. While specific data on this compound's antiviral efficacy is limited, its structural analogs have shown promise in inhibiting viral replication .
- Enzyme Inhibition : The compound's structural features allow it to interact with various enzymes, potentially acting as an inhibitor in metabolic pathways. For instance, modifications to similar carbamate structures have demonstrated inhibitory effects on branched-chain amino acid transaminases (BCATs), which are implicated in cancer metabolism .
Study 1: Dopamine Receptor Agonism
A study published in Nature investigated the agonistic properties of various carbamate derivatives on D2 receptors. The findings indicated that modifications to the carbamate structure could significantly alter potency and efficacy across different signaling pathways .
| Compound | EC50 (nM) | Emax (%) | Pathway |
|---|---|---|---|
| Original Compound | 0.4 | 70 | cAMP |
| Modified Compound | 14 | 75 | β-arrestin2 |
Study 2: Antiviral Potential
Research conducted on structurally similar compounds revealed broad-spectrum antiviral activity against mosquito-borne flaviviruses. Although direct testing of this compound is necessary, the presence of the trifluoromethyl group suggests enhanced activity due to increased lipophilicity .
Toxicological Profile
The safety profile of this compound is crucial for its potential applications. Current data from the US EPA indicates that while specific toxicity data is limited, the compound should be handled with care due to its chemical nature .
Applications
Given its biological activity, this compound has potential applications in:
- Pharmaceutical Development : As a lead compound for developing new drugs targeting dopamine receptors or other metabolic pathways.
- Agricultural Chemistry : Exploring its efficacy as an agrochemical agent due to possible pest resistance mechanisms.
Q & A
Basic: What synthetic methodologies are recommended for preparing tert-Butyl (2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)carbamate?
Answer: The compound can be synthesized via carbamate coupling reactions using tert-butyl carbamate derivatives and hydroxyethyl intermediates. For example, in a patent application (Example 427), a similar compound was synthesized by reacting tert-butyl carbamate precursors with substituted phenethyl alcohols under THF solvent and using TMAD (trimethylamine diborate) as a coupling agent . Key steps include:
- Reaction conditions : Stirring at room temperature for 12–24 hours under nitrogen.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization.
- Yield optimization : Adjusting stoichiometric ratios (e.g., 1:1.5 molar ratio of starting materials) .
Basic: How is this compound characterized spectroscopically?
Answer: Characterization typically involves:
- LCMS : To confirm molecular weight (e.g., m/z 1011 [M+H]+ observed in related carbamates) .
- NMR : Key signals include the tert-butyl group (δ ~1.4 ppm, singlet) and aromatic protons (δ 7.5–8.0 ppm for trifluoromethylphenyl groups) .
- HPLC : Retention time analysis (e.g., 1.01 minutes under SQD-FA05 conditions) to assess purity .
Advanced: How can crystallographic data discrepancies be resolved during structural refinement?
Answer: Use programs like SHELXL for small-molecule refinement :
- Twinning detection : Apply Hooft/Y absorption correction for high-symmetry crystals.
- Disorder modeling : Split occupancy for flexible groups (e.g., hydroxyethyl chains).
- Validation : Cross-check with ORTEP-3 for thermal ellipsoid visualization and hydrogen bonding networks .
Advanced: What strategies mitigate toxic byproduct formation during synthesis?
Answer:
- Byproduct identification : Use GC-MS or HPLC to detect impurities (e.g., unreacted trifluoromethylphenyl intermediates) .
- Quenching protocols : Add aqueous NaHCO₃ to neutralize acidic byproducts .
- Safety measures : Follow SDS guidelines (e.g., H302/H315 hazards) with fume hoods and P95 respirators .
Basic: What storage conditions ensure compound stability?
Answer:
- Temperature : Store at 2–8°C in amber vials to prevent photodegradation .
- Moisture control : Use desiccants (silica gel) in sealed containers .
- Incompatibility : Avoid strong acids/bases to prevent carbamate hydrolysis .
Advanced: How can reaction yields be improved during scale-up?
Answer:
- Solvent optimization : Replace THF with DMF for higher solubility of aromatic intermediates .
- Catalyst screening : Test alternative coupling agents (e.g., EDC/HOBt vs. TMAD) .
- Kinetic studies : Use in-situ IR or Raman spectroscopy to monitor reaction progress and adjust heating rates .
Basic: What personal protective equipment (PPE) is required for handling?
Answer: Based on SDS data :
- Respiratory : OV/AG/P99 respirators for vapor exposure.
- Skin : Nitrile gloves and lab coats (tested against permeation for >8 hours).
- Eyes : Goggles with side shields to prevent splashes.
Advanced: How are hydrogen bonding interactions analyzed in crystalline forms?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
